molecular formula C19H22O B3025130 2',5'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone CAS No. 898779-38-9

2',5'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone

Cat. No.: B3025130
CAS No.: 898779-38-9
M. Wt: 266.4 g/mol
InChI Key: GRJJJIMYBIQSRW-UHFFFAOYSA-N
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Description

2’,5’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone is an organic compound with the molecular formula C19H22O It is a derivative of propiophenone, characterized by the presence of dimethyl groups on both the phenyl and propiophenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions generally include:

    Temperature: Room temperature to moderate heating

    Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform

    Catalyst: Aluminum chloride (AlCl3)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the ketone group to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst

Major Products

    Oxidation: 2’,5’-Dimethyl-3-(3,4-dimethylphenyl)benzoic acid

    Reduction: 2’,5’-Dimethyl-3-(3,4-dimethylphenyl)propanol

    Substitution: Various halogenated derivatives

Scientific Research Applications

2’,5’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,5’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically include:

    Binding to active sites: Inhibiting or activating enzymes

    Receptor interaction: Modulating receptor activity to influence cellular responses

Comparison with Similar Compounds

2’,5’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone can be compared with other similar compounds, such as:

  • 2’,4’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone
  • 2’,5’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone
  • 2,5-Dimethyl-3,4-diphenylcyclopentadienone

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-(3,4-dimethylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-13-5-6-15(3)18(11-13)19(20)10-9-17-8-7-14(2)16(4)12-17/h5-8,11-12H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJJJIMYBIQSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CCC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644845
Record name 1-(2,5-Dimethylphenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-38-9
Record name 1-(2,5-Dimethylphenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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